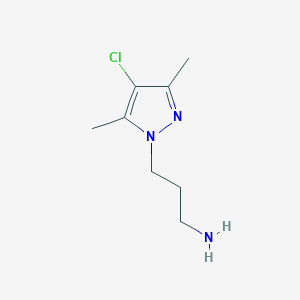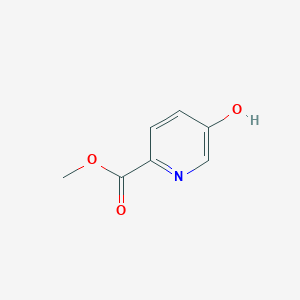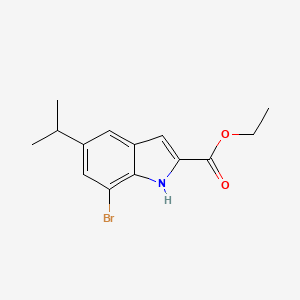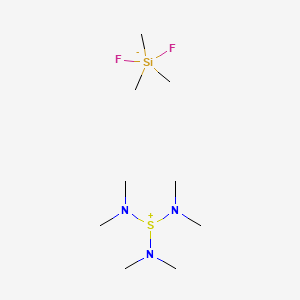
Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium
Vue d'ensemble
Description
“Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium” is a chemical compound with the molecular formula CHFNSSi . It is also known by other names such as Tris(dimethylamino)sulfur trimethylsilyl difluoride and TAS-F .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is CHFNSSi, indicating the presence of carbon, hydrogen, fluorine, nitrogen, sulfur, and silicon atoms .Chemical Reactions Analysis
This compound is a source of very reactive, soluble, anhydrous fluoride ion . It is used for fluorinations . It reacts with enol silyl ethers to give reactive TAS enolates .Applications De Recherche Scientifique
“Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium”, also known as Tris(dimethylamino)sulfonium difluorotrimethylsilicate, is widely used in organic synthesis .
- Scientific Field : Organic Synthesis
- Summary of the Application : This compound serves as a source of fluoride ion for the synthesis of fluorinated compounds by C-F bond formation . It’s also used as a reagent in hydrosilylation, cyanomethylation of ketones, and Pd-catalyzed cross-coupling reactions .
- Methods of Application or Experimental Procedures : While the specific procedures can vary depending on the reaction, this compound is typically used as a reagent in the aforementioned reactions .
- Results or Outcomes : The use of this compound in these reactions facilitates the formation of C-F bonds, enabling the synthesis of fluorinated compounds .
-
Deprotection of Silicon Protecting Groups
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used as a mild deprotecting reagent for the cleavage of silicon protecting groups .
- Methods of Application : The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to remove the silicon protecting groups .
- Results or Outcomes : The use of this compound in these reactions facilitates the removal of silicon protecting groups, enabling further reactions to take place .
-
Synthesis of Deoxyfluoro Sugars
- Scientific Field : Bioorganic Chemistry
- Summary of the Application : This compound can be used to synthesize deoxyfluoro sugars by reacting with trifluoromethanesulfonyl derivatives of partially protected sugars .
- Methods of Application : The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of deoxyfluoro sugars .
- Results or Outcomes : The use of this compound in these reactions facilitates the synthesis of deoxyfluoro sugars, which have potential applications in medicinal chemistry and drug discovery .
-
Fluorination of Hydroxyl-containing Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used as a reagent for the fluorination of hydroxyl-containing compounds .
- Methods of Application : The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the fluorination of hydroxyl-containing compounds .
- Results or Outcomes : The use of this compound in these reactions facilitates the synthesis of fluorinated compounds, which have potential applications in various fields including pharmaceuticals and materials science .
-
Synthesis of Fluorinated Aromatics
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used to synthesize fluorinated aromatic compounds by reacting with aryl triflates .
- Methods of Application : The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of fluorinated aromatic compounds .
- Results or Outcomes : The use of this compound in these reactions facilitates the synthesis of fluorinated aromatic compounds, which have potential applications in medicinal chemistry and materials science .
Safety And Hazards
Propriétés
IUPAC Name |
difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVTLYEFSBAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27F2N3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430833 | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluorotrimethylsilanuide; tris(dimethylamino)sulfanium | |
CAS RN |
59218-87-0 | |
| Record name | Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59218-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

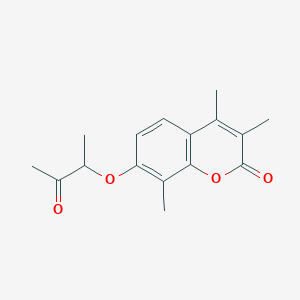
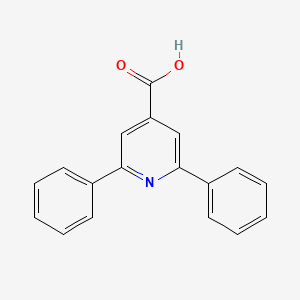
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
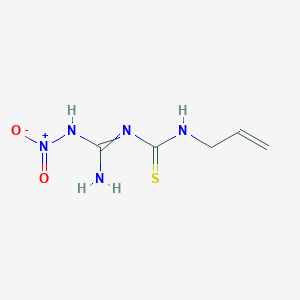
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
